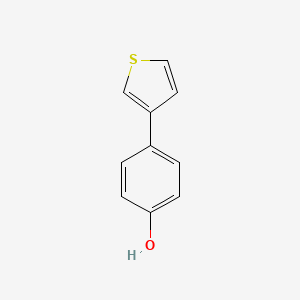
1H,1H,2H,2H-Perfluorodecylamine
説明
“1H,1H,2H,2H-Perfluorodecylamine” is a chemical compound with the molecular formula C10H6F17N . It is often used as a self-assembled monolayer (SAM) in organic LEDs .
Synthesis Analysis
The synthesis of “1H,1H,2H,2H-Perfluorodecylamine” is not explicitly mentioned in the search results. However, it is known that it can be used in the preparation of other compounds .
Molecular Structure Analysis
The molecular structure of “1H,1H,2H,2H-Perfluorodecylamine” consists of a decylamine (a 10-carbon chain with an amine group at one end) where all the hydrogen atoms attached to the carbon atoms have been replaced by fluorine atoms . The molecular weight of this compound is 463.13 g/mol .
Chemical Reactions Analysis
Specific chemical reactions involving “1H,1H,2H,2H-Perfluorodecylamine” are not detailed in the search results. However, it is known that it can be used as a self-assembled monolayer (SAM) in organic LEDs .
Physical And Chemical Properties Analysis
“1H,1H,2H,2H-Perfluorodecylamine” is a liquid at room temperature . It has a molecular weight of 463.13 g/mol . The compound has a density of 1.595 g/cm3 and a boiling point of 182.9ºC at 760mmHg .
科学的研究の応用
Oil-Water Separation
1H,1H,2H,2H-Perfluorodecylamine is used in the fabrication of superhydrophobic-superoleophilic membranes for oil–water separation . Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films are deposited on stainless steel meshes by initiated chemical vapor deposition (iCVD) method . The as-deposited films exhibit superhydrophobic properties due to the high retention of fluorine moieties . The iCVD-coated meshes are directly used for oil–water separation without using an extra force or chemical reagent . A high separation efficiency value of 98.5% was observed .
Superhydrophobic Surface Coating
1H,1H,2H,2H-Perfluorodecylamine is used in the preparation of superhydrophobic surface coatings . A grid-like microstructure is prepared on the surface of 3Cr13 stainless steel through nanosecond laser etching, and the self-assembled 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) coating is further composited to prepare a superhydrophobic surface . The surface exhibits a contact angle of 164° and a rolling angle of 3° . The superhydrophobic surface is still maintained after cumulative ultrasonic cleaning in deionized water for 75 minutes, showing good reusability and stability .
Hydrophobization of Epoxy Nanocomposite Surface
1H,1H,2H,2H-Perfluorodecylamine is used in the hydrophobization of epoxy nanocomposite surfaces . The procedures involved reactions from the gas and liquid phases of the PFOTS/hexane solutions . The hierarchical structure is created in an epoxy nanocomposite surface, by filling the resin with alumina nanoparticles and micron-sized .
将来の方向性
The future directions for “1H,1H,2H,2H-Perfluorodecylamine” are not explicitly mentioned in the search results. However, given its use in organic LEDs , it could potentially have applications in the development of new display technologies.
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINVJYJNJHTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382593 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecylamine | |
CAS RN |
30670-30-5 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1H,1H,2H,2H-Perfluorodecylamine be used to modify polymers, and what are the potential benefits of this modification?
A1: 1H,1H,2H,2H-Perfluorodecylamine can be used to introduce fluorine atoms onto the backbone of poly(methyl methacrylate) (PMMA). This is achieved by first reacting "living" PMMA, prepared using Reversible addition-fragmentation chain-transfer (RAFT) polymerization, with maleic anhydride to create a succinic anhydride-terminated PMMA. This modified polymer can then react with 1H,1H,2H,2H-perfluorodecylamine, resulting in a PMMA chain with a fluorinated end group []. The incorporation of fluorine can significantly alter the polymer's properties, such as hydrophobicity, thermal stability, and surface tension. This strategy allows for the development of PMMA materials with tailored properties for specific applications.
Q2: Can 1H,1H,2H,2H-Perfluorodecylamine be used to stabilize nanoparticles, and if so, what advantages does it offer?
A2: Yes, 1H,1H,2H,2H-Perfluorodecylamine can act as a stabilizer during the synthesis of ruthenium nanoparticles []. The presence of the fluorinated chain in 1H,1H,2H,2H-perfluorodecylamine contributes to the stabilization of the nanoparticles, preventing their uncontrolled growth and aggregation. This stabilization arises from the low surface energy of fluorinated compounds, leading to a steric and electronic stabilization effect on the nanoparticle surface. This method allows for the preparation of small, uniform ruthenium nanoparticles, which are highly desirable for various catalytic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



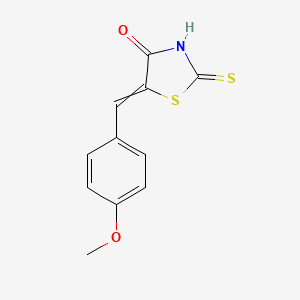
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
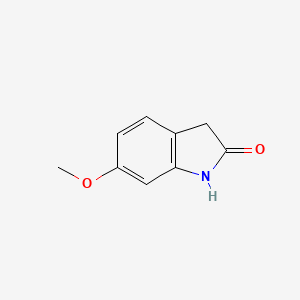

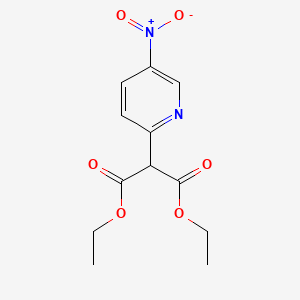
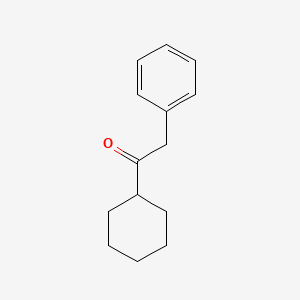
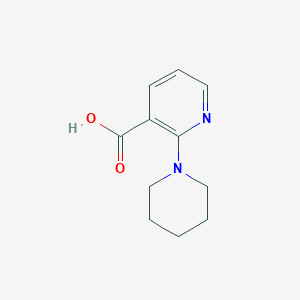
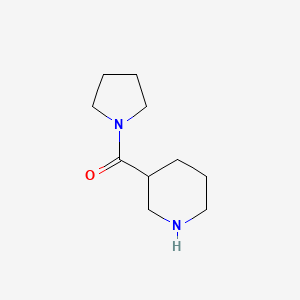
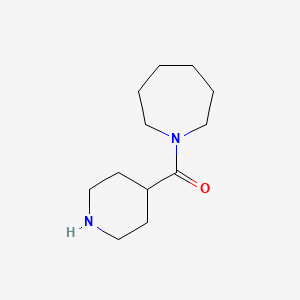
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
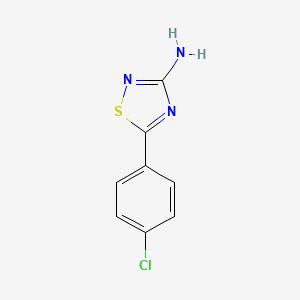
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)

